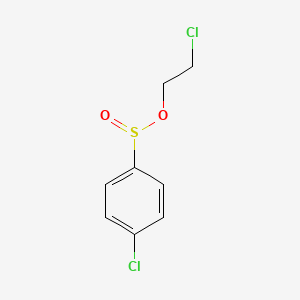

2-Chloroethyl 4-chlorobenzenesulfinate

Description

2-Chloroethyl 4-chlorobenzenesulfinate is an organosulfur compound characterized by a sulfinate ester functional group (-SO-O-) attached to a 2-chloroethyl chain and a 4-chlorophenyl ring. Its physicochemical properties, such as moderate lipid solubility and hydrolytic stability, are influenced by the electron-withdrawing chlorine substituents and the sulfinate ester’s polarity.

Properties

IUPAC Name |

2-chloroethyl 4-chlorobenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c9-5-6-12-13(11)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWLUSFKAAJHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)OCCCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 4-chlorobenzenesulfinate typically involves the reaction of 4-chlorobenzenesulfinic acid with 2-chloroethanol. The reaction is carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:

4-chlorobenzenesulfinic acid+2-chloroethanol→2-Chloroethyl 4-chlorobenzenesulfinate+H2O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 4-chlorobenzenesulfinate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The sulfinic acid group can be oxidized to sulfonic acid under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution: Formation of 2-aminoethyl 4-chlorobenzenesulfinate or 2-thioethyl 4-chlorobenzenesulfinate.

Oxidation: Formation of 2-chloroethyl 4-chlorobenzenesulfonate.

Reduction: Formation of 2-chloroethyl 4-chlorobenzenesulfide.

Scientific Research Applications

2-Chloroethyl 4-chlorobenzenesulfinate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloroethyl 4-chlorobenzenesulfinate involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various molecular pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)

Functional Groups : Nitrosourea (alkylating agent) with 2-chloroethyl and cyclohexyl groups.

Reactivity :

- Rapid degradation in plasma (half-life: ~5 minutes in mice/dogs) due to hydrolysis, releasing alkylating and carbamoylating intermediates .

- Alkylating activity targets nucleic acids (e.g., binding to tRNA and polyguanylic acid), while carbamoylation modifies proteins (e.g., albumin, poly-L-lysine) .

Biological Activity : - High antileukemic activity (L1210 mouse leukemia) due to dual alkylation and carbamoylation, but significant toxicity (low therapeutic index) .

- Cerebrospinal fluid penetration is 3× higher than plasma in dogs, attributed to lipid solubility .

Key Difference : Unlike CCNU, this compound lacks a nitrosourea group, likely reducing carbamoylating activity and associated protein modification .

Tris(2-Chloroethyl) Phosphate (TCEP)

Functional Group : Phosphate ester with three 2-chloroethyl chains.

Reactivity :

- Hydrolytically stable but undergoes slow dechlorination in environmental matrices .

- Not a direct alkylating agent; toxicity arises from metabolic activation to reactive intermediates. Biological Activity:

- Environmental persistence due to low biodegradability.

| Property | This compound | TCEP |

|---|---|---|

| Functional Group | Sulfinate ester | Phosphate ester |

| Environmental Fate | Likely faster degradation | High persistence |

| Carcinogenicity | No data | EPA-confirmed |

Bis(2-Chloroethyl) Ether (BCEE)

Functional Group : Ether with two 2-chloroethyl groups.

Reactivity :

- Forms DNA adducts via alkylation, similar to mustard gas analogs.

- High volatility increases inhalation exposure risk .

Toxicity : - Acute exposure causes respiratory irritation; chronic exposure linked to liver/kidney damage .

| Property | This compound | BCEE |

|---|---|---|

| Volatility | Low (sulfinate ester) | High (ether) |

| DNA Binding | Unlikely | Confirmed |

Key Difference : The sulfinate ester’s lower volatility and lack of direct DNA alkylation mechanisms suggest reduced acute toxicity compared to BCEE.

Biological Activity

2-Chloroethyl 4-chlorobenzenesulfinate, a compound with significant biological properties, has garnered attention in various fields of research including pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

- Chemical Name : this compound

- CAS Number : 101079-89-4

- Molecular Formula : C8H8Cl2O2S

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in cellular components, leading to various biochemical effects.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to apoptosis in cancer cells.

- DNA Interaction : It can bind to DNA, potentially leading to mutagenic effects which are critical in understanding its carcinogenic potential.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation. A study demonstrated significant growth inhibition in breast cancer cell lines at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibits the growth of both gram-positive and gram-negative bacteria, indicating its potential use as an antibacterial agent .

Case Studies

-

Breast Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of this compound.

- Method : MTT assay was conducted on MCF-7 and MDA-MB-231 cell lines.

- Results : IC50 values were determined at approximately 10 µM for MCF-7 and 15 µM for MDA-MB-231, indicating potent antitumor activity.

-

Antimicrobial Testing :

- Objective : To assess the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition measured up to 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/disc.

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Pathogen | IC50/Zone of Inhibition | Reference |

|---|---|---|---|

| Antitumor | MCF-7 | 10 µM | |

| Antitumor | MDA-MB-231 | 15 µM | |

| Antimicrobial | Staphylococcus aureus | 15 mm | |

| Antimicrobial | Escherichia coli | 12 mm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.